

(S)-3-Methoxypyrrolidine CAS number and molecular structure

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Compound of Interest

Compound Name: (S)-3-Methoxypyrrolidine

Cat. No.: B038263

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Technical Guide: (S)-3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-3-Methoxypyrrolidine**, a key chiral building block in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and its application in the synthesis of pharmacologically active compounds. A detailed synthetic protocol and a relevant biological signaling pathway are also presented.

Core Data Summary

(S)-3-Methoxypyrrolidine is a heterocyclic compound valued for its specific stereochemistry, which is crucial for the development of targeted therapeutics.

Property	Value
CAS Number	120099-61-8
Molecular Formula	C ₅ H ₁₁ NO
Molecular Weight	101.15 g/mol
IUPAC Name	(3S)-3-methoxypyrrolidine
SMILES	<chem>CO[C@@H]1CNCC1</chem>
InChI Key	SQMYKVUSWPIFEQ-JEDNCBNOSA-N
Physical Form	Solid
Storage Temperature	2-8°C, Keep in dark place, sealed in dry

Molecular Structure

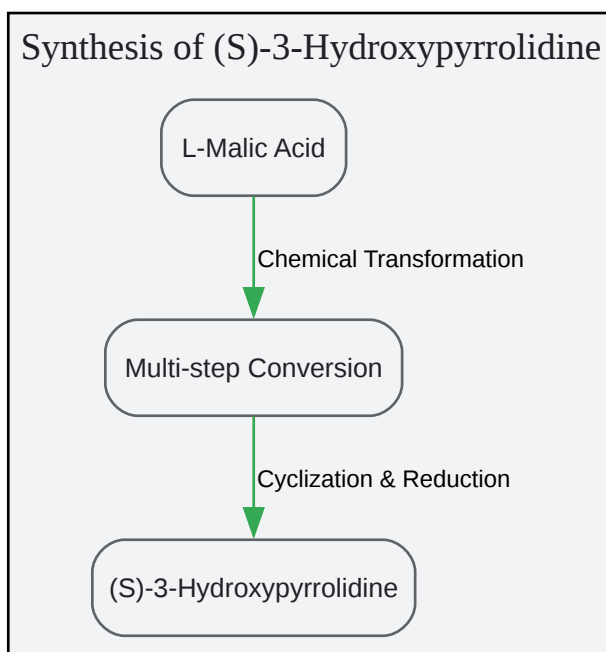
The molecular structure of **(S)-3-Methoxypyrrolidine** features a saturated five-membered nitrogen-containing ring (pyrrolidine) with a methoxy group attached to the chiral center at the third position.

Experimental Protocols

The synthesis of **(S)-3-Methoxypyrrolidine** is typically achieved through the O-methylation of its precursor, (S)-3-hydroxypyrrolidine. Below is a representative two-step synthetic procedure.

Synthesis of (S)-3-Hydroxypyrrolidine from L-Malic Acid

A common route to the precursor, (S)-3-hydroxypyrrolidine, involves a multi-step synthesis starting from L-malic acid. This method, however, is complex and involves several intermediates. A more direct, though still multi-step, approach starts from optically pure 4-amino-(S)-2-hydroxybutyric acid. A simplified conceptual workflow is presented below.



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Caption: Conceptual workflow for the synthesis of (S)-3-Hydroxypyrrolidine.

O-Methylation of (S)-3-Hydroxypyrrolidine

Materials:

- (S)-3-hydroxypyrrolidine hydrochloride
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Argon or Nitrogen gas for inert atmosphere

Procedure:

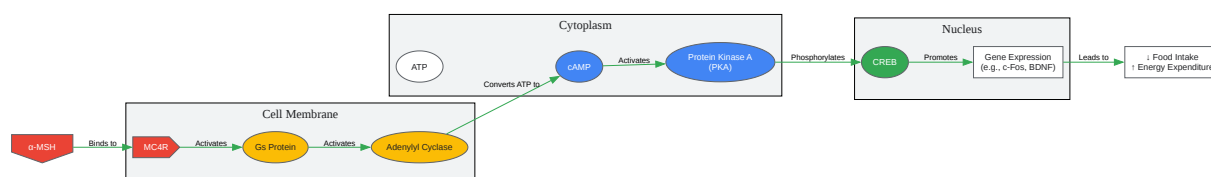
- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere.
- Addition of Precursor: A solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 equivalent) in a mixture of anhydrous THF and a minimal amount of anhydrous DMF to aid dissolution is added dropwise to the stirred suspension of sodium hydride at 0°C. The addition rate should be controlled to maintain the internal temperature below 5°C.
- Alkoxide Formation: The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
- Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of water at 0°C to decompose any unreacted sodium hydride.
- Work-up: The mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **(S)-3-Methoxypyrrolidine**.

Application in Drug Development: Targeting the Melanocortin 4 Receptor (MC4R)

(S)-3-Methoxypyrrolidine is a valuable building block in the synthesis of potent and selective agonists for the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a critical role in regulating energy homeostasis, food intake, and body weight.

MC4R Signaling Pathway

Activation of the MC4R by its endogenous agonist, α -melanocyte-stimulating hormone (α -MSH), initiates a signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure. The core of this pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).



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Caption: Simplified MC4R signaling pathway upon activation by α -MSH.

This guide serves as a foundational resource for professionals engaged in research and development activities involving **(S)-3-Methoxypyrrolidine**. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

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